molecular formula C23H26N4O6S2 B11629016 4-(azepan-1-ylsulfonyl)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide

4-(azepan-1-ylsulfonyl)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide

Cat. No.: B11629016
M. Wt: 518.6 g/mol
InChI Key: ARIXLMMDHAEAEK-UHFFFAOYSA-N
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Description

4-(azepan-1-ylsulfonyl)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide is a versatile chemical compound with unique properties that make it valuable in various scientific research fields.

Preparation Methods

The synthesis of 4-(azepan-1-ylsulfonyl)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide involves several steps. The synthetic route typically includes the reaction of 4-aminobenzamide with azepane-1-sulfonyl chloride under controlled conditions to form the intermediate product. This intermediate is then reacted with 5-methyl-1,2-oxazol-3-ylsulfamoyl chloride to yield the final compound.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

4-(azepan-1-ylsulfonyl)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or oxazolyl groups are replaced by other functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(azepan-1-ylsulfonyl)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the suppression of cell growth and proliferation.

Comparison with Similar Compounds

4-(azepan-1-ylsulfonyl)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide can be compared with other similar compounds, such as:

    3-(azepan-1-ylsulfonyl)-4-chloro-N-(5-methyl-1,2-oxazol-3-yl)benzamide: This compound has a similar structure but includes a chlorine atom, which may alter its chemical properties and reactivity.

    3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound contains a furazan ring instead of the benzamide structure, leading to different chemical and biological activities.

Properties

Molecular Formula

C23H26N4O6S2

Molecular Weight

518.6 g/mol

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]benzamide

InChI

InChI=1S/C23H26N4O6S2/c1-17-16-22(25-33-17)26-34(29,30)20-12-8-19(9-13-20)24-23(28)18-6-10-21(11-7-18)35(31,32)27-14-4-2-3-5-15-27/h6-13,16H,2-5,14-15H2,1H3,(H,24,28)(H,25,26)

InChI Key

ARIXLMMDHAEAEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4

Origin of Product

United States

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